molecular formula C13H19NO5 B13343111 Cyclooct-2-en-1-yl (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate

Cyclooct-2-en-1-yl (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate

Cat. No.: B13343111
M. Wt: 269.29 g/mol
InChI Key: HPFZKGWKCOBTRT-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooct-2-en-1-yl (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate is a chemical compound with the molecular formula C13H17NO5 It is a derivative of cyclooctene and pyrrolidine, featuring a carbonate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooct-2-en-1-yl (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate typically involves the reaction of cyclooct-2-en-1-ol with 2-hydroxy-5-oxopyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclooct-2-en-1-yl (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooct-2-en-1-one derivatives, while reduction can produce cyclooct-2-en-1-yl alcohols .

Scientific Research Applications

Cyclooct-2-en-1-yl (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclooct-2-en-1-yl (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Equatorial (E)-Cyclooct-2-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate
  • (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate
  • (S,E)-Cyclooct-2-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate

Uniqueness

Cyclooct-2-en-1-yl (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate is unique due to its specific combination of cyclooctene and pyrrolidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

[(2Z)-cyclooct-2-en-1-yl] (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C13H19NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10-11,15H,1-3,5,7-9H2/b6-4-

InChI Key

HPFZKGWKCOBTRT-XQRVVYSFSA-N

Isomeric SMILES

C1CC/C=C\C(CC1)OC(=O)ON2C(CCC2=O)O

Canonical SMILES

C1CCC=CC(CC1)OC(=O)ON2C(CCC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.